AKR1C3 Selective Inhibition: Artepillin C vs. AKR1C1/AKR1C2/AKR1C4 Isoforms
Artepillin C selectively inhibits aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in hormone-dependent prostate and breast tumors, with an IC50 of 1 µM. In contrast, the compound shows no significant inhibition of the closely related isoforms AKR1C1, AKR1C2, and AKR1C4 at concentrations up to 100 µM [1]. This selectivity profile enables target-specific modulation of prostaglandin F2α synthesis without off-target effects on other AKR family members.
| Evidence Dimension | Enzyme inhibition potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 1 µM against AKR1C3 |
| Comparator Or Baseline | AKR1C1, AKR1C2, AKR1C4: no significant inhibition at 100 µM |
| Quantified Difference | >100-fold selectivity for AKR1C3 over other AKR1C isoforms |
| Conditions | In vitro enzymatic assay; recombinant human AKR1C isoforms |
Why This Matters
Procurement of Artepillin C enables AKR1C3-targeted research without confounding activity on related isoforms, a critical consideration for hormone-dependent cancer studies where AKR1C3 is a validated therapeutic target.
- [1] GLPBIO. Artepillin C product datasheet: Selective AKR1C3 inhibition (IC50 = 1 µM). Compound isolated from Baccharis grisebachii. View Source
